molecular formula C12H11NO3S B1360099 N-(3-hydroxyphenyl)benzenesulfonamide CAS No. 59149-19-8

N-(3-hydroxyphenyl)benzenesulfonamide

Cat. No. B1360099
CAS RN: 59149-19-8
M. Wt: 249.29 g/mol
InChI Key: JKQZPAGBJKFTQC-UHFFFAOYSA-N
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Description

“N-(3-hydroxyphenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 59149-19-812. It has a molecular weight of 249.2912. The compound is typically stored at room temperature and is available in powder form1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(3-hydroxyphenyl)benzenesulfonamide”. However, there are studies on the synthesis of similar benzenesulfonamide derivatives3.



Molecular Structure Analysis

The molecular formula of “N-(3-hydroxyphenyl)benzenesulfonamide” is C12H11NO3S12. The InChI Code is 1S/C12H11NO3S/c14-11-6-4-5-10(9-11)13-17(15,16)12-7-2-1-3-8-12/h1-9,13-14H1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “N-(3-hydroxyphenyl)benzenesulfonamide”. More research may be needed in this area.



Physical And Chemical Properties Analysis

“N-(3-hydroxyphenyl)benzenesulfonamide” is a powder that is stored at room temperature1. It has a melting point of 129-132°C1. The compound has a density of 1.408g/cm34.


Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical Organic Chemistry .

Summary of the Application

N-(3-hydroxyphenyl)benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents . This is achieved through the inhibition of carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .

Methods of Application or Experimental Procedures

The study involved the synthesis of new aryl thiazolone–benzenesulfonamide derivatives and evaluating their inhibitory effect on CA IX . The designed derivatives were evaluated for their anti-proliferative activity against two breast cancer cell lines (MDA-MB-231 and MCF-7) and a normal breast cell line (MCF-10A) .

Results or Outcomes

Several compounds showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM . One of the compounds was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

Application in Complex Formation with Rhodium(III) Ion

Specific Scientific Field

This application falls under the field of Inorganic Chemistry .

Summary of the Application

N-(3-hydroxyphenyl)benzenesulfonamide has been studied for its ability to form complexes with Rhodium(III) ion . This is of interest because the results of recent studies indicate an increased interest in the application of potential platinum-group metal ion complexes as alternative, promising candidates for anticancer and antimicrobial drugs .

Methods of Application or Experimental Procedures

The study involved the synthesis of new sulfonamides with hydroxyphenyl moiety and investigating their ability to form complexes with Rh(III) . The synthesized sulfonamides were then characterized and their physicochemical properties were studied .

Results or Outcomes

The study found that the new sulfonamides with hydroxyphenyl moiety were able to form complexes with Rh(III) ion . This opens up potential new avenues for the development of anticancer and antimicrobial drugs .

Future Directions

There is ongoing research into the synthesis and potential applications of benzenesulfonamide derivatives35. These compounds have been studied for their potential as inhibitors of certain enzymes, which could have implications in various fields, including medicine3.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

N-(3-hydroxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c14-11-6-4-5-10(9-11)13-17(15,16)12-7-2-1-3-8-12/h1-9,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQZPAGBJKFTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207882
Record name N-(3-Hydroxyphenyl)benzenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)benzenesulfonamide

CAS RN

59149-19-8
Record name N-(3-Hydroxyphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59149-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Hydroxyphenyl)benzenesulphonamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059149198
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Record name 59149-19-8
Source DTP/NCI
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Record name N-(3-Hydroxyphenyl)benzenesulphonamide
Source EPA DSSTox
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Record name N-(3-hydroxyphenyl)benzenesulphonamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Gawrońska, M Kowalik, J Duch, K Kazimierczuk… - Polyhedron, 2022 - Elsevier
Sulfonamides are the first successfully synthesized antimicrobial drugs. The mechanism of sulfonamides’ antimicrobial action involves competitive inhibition of folic acid synthesis and …
Number of citations: 2 www.sciencedirect.com
J Daly, D Jerina, B Witkop - Archives of Biochemistry and Biophysics, 1968 - Elsevier
The hydroxylation of a variety of specifically deuterated aromatic substrates by liver microsomes has been investigated. Labeled substrates which cannot readily ionize by loss of a …
Number of citations: 125 www.sciencedirect.com
E Başaran, R Çakmak, M Şentürk… - Journal of Molecular …, 2022 - Wiley Online Library
In this research, a series of N‐phenylsulfonamide derivatives (1‐12) were designed, synthesized, and investigated for their inhibitory potencies against carbonic anhydrase isoenzymes I…
Number of citations: 7 onlinelibrary.wiley.com
HJ Jung, M Cho, Y Kim, G Han… - Journal of medicinal …, 2014 - ACS Publications
Recently, we identified a novel therapeutic target and a small molecule for regulating angiogenesis. Our study showed that ubiquinol–cytochrome c reductase binding protein (UQCRB) …
Number of citations: 22 pubs.acs.org
A Nain-Perez, O Nilsson, A Lulla, L Håversen… - European Journal of …, 2023 - Elsevier
The liver isoform of pyruvate kinase (PKL) has gained interest due to its potential capacity to regulate fatty acid synthesis involved in the progression of non-alcoholic fatty liver disease (…
Number of citations: 1 www.sciencedirect.com

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